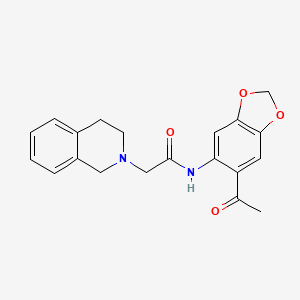

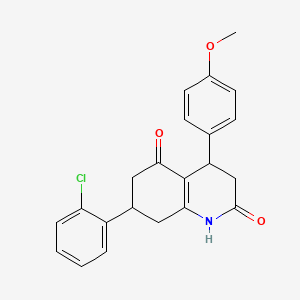

![molecular formula C19H15ClN6O2 B4623615 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)

2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines involves several key steps, starting from the appropriate furyl and methylphenoxy precursors. One method, as detailed by Baraldi et al. (1994), involves the preparation and evaluation of these compounds for their activity as adenosine A2a receptor antagonists, highlighting a potent and selective antagonist identified through this synthetic route (Baraldi et al., 1994).

Molecular Structure Analysis

The molecular structure of such compounds plays a crucial role in their biological activity. Specifically, the positioning of the furyl and methyl groups, alongside the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure, is critical for their function as adenosine receptor antagonists. Structural analysis and optimization, as discussed by Baraldi et al. (2003), have led to the development of highly potent and selective antagonists, underscoring the importance of molecular architecture in therapeutic efficacy (Baraldi et al., 2003).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, primarily due to their reactive sites, which allow for further functionalization or modification. The synthesis processes often involve heterocyclization reactions, as well as selective substitutions that contribute to the compounds' biological activities. For instance, Sweidan et al. (2020) describe selective cyclization modes leading to the formation of structurally related pyrazolo[1,5-a]pyrimidines, showcasing the compound's versatility and reactivity (Sweidan et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, play a significant role in their pharmacological profile. Modifications to enhance water solubility at physiological pH have been explored to improve bioavailability. Baraldi et al. (2012) discuss functionalizing the compound to achieve good water solubility at low pH, indicating efforts to optimize these properties for therapeutic use (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with adenosine receptors, define the compound's potential as a therapeutic agent. The selectivity and potency towards adenosine A2a and A3 receptor subtypes are crucial for its intended effects. Research by Pastorin et al. (2003) into the N5 substituent's influence on affinity at the human A3 and A2B adenosine receptor subtypes provides insight into the structure-activity relationship, highlighting the compound's specificity and potential therapeutic value (Pastorin et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The chemical compound 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of compounds known for their complex synthesis processes and potential for varied applications in scientific research. Studies have explored the synthesis of similar compounds, focusing on achieving high purity and understanding their structural characteristics. For instance, the synthesis of tritium-labeled SCH 58261, a compound with a closely related structure, was achieved with a high degree of radiochemical purity and specific activity, making it a valuable tool for further characterization of A2A adenosine receptor subtypes (Baraldi et al., 1996).

Potential Biological Activities

Compounds within this chemical family have been evaluated for their biological activities, particularly as adenosine receptor antagonists. The detailed study of these compounds contributes to the understanding of receptor-ligand interactions and the development of potential therapeutic agents. For example, pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines, including similar compounds, have been identified as potent and selective adenosine A2a antagonists, showcasing their significance in binding assays and potential therapeutic applications (Baraldi et al., 1994).

Chemical Modifications and Derivatives

Research has also delved into the chemical modification of this compound's core structure to explore its versatile chemical properties and potential for generating new derivatives with varied biological activities. Studies have demonstrated the synthesis of new derivatives through reactions with different reagents, leading to the creation of compounds with potential pharmacological properties (Ahmed et al., 2003).

Advanced Synthesis Techniques

Advanced synthesis techniques have been employed to develop derivatives of this compound, highlighting the importance of innovative methodologies in creating compounds with high specificity and potential utility in scientific research. For instance, the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives demonstrates the application of tandem aza-Wittig and annulation reactions, showcasing the compound's versatility and the potential for the development of new therapeutic agents (Luo et al., 2020).

Propiedades

IUPAC Name |

4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN6O2/c1-11-3-5-14(20)16(7-11)27-9-12-4-6-15(28-12)17-23-19-13-8-22-25(2)18(13)21-10-26(19)24-17/h3-8,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWRYOQUTXTZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

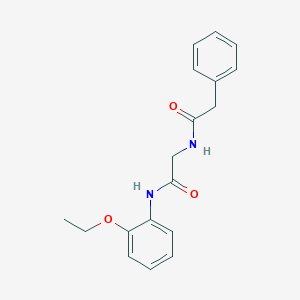

![1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4623545.png)

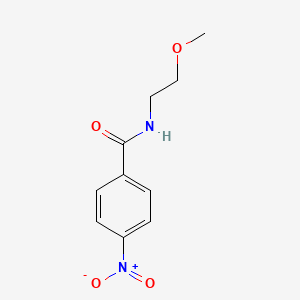

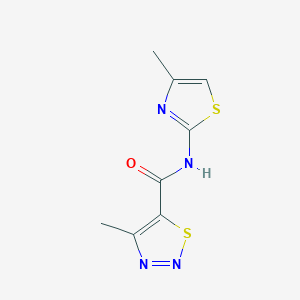

![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)

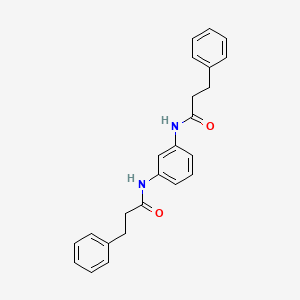

![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)

![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)

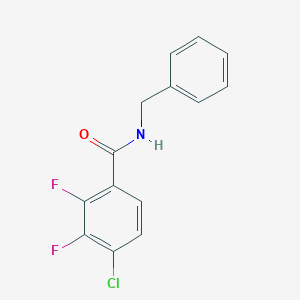

![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)

![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)

![2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)